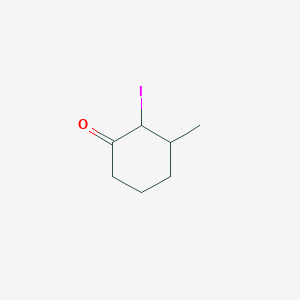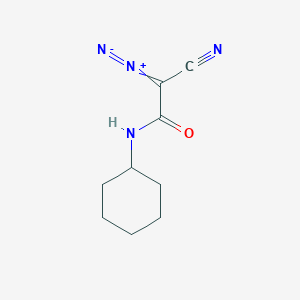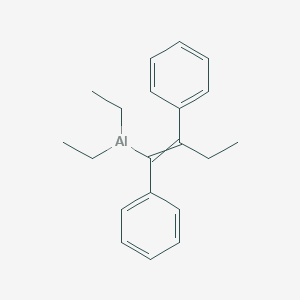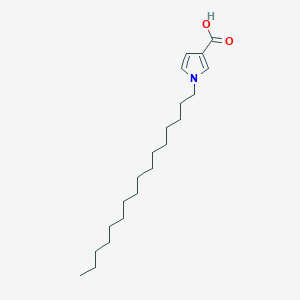
(Bromomethyl)(oxo)diphenyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of a bromomethyl group, a diphenyl group, and a phosphine oxide group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bromomethyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with bromomethane in the presence of a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and temperatures ranging from 0°C to room temperature. The reaction can be represented as follows:
Ph2P-H+BrCH2Br→Ph2P(O)CH2Br
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(Bromomethyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the bromomethyl group under mild conditions.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
(Bromomethyl)(oxo)diphenyl-lambda~5~-phosphane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Mecanismo De Acción
The mechanism by which (Bromomethyl)(oxo)diphenyl-lambda~5~-phosphane exerts its effects involves the interaction of the phosphine oxide group with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of molecular structures. The diphenyl group provides stability and enhances the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine oxide: Similar structure but lacks the bromomethyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of two.
(Chloromethyl)(diphenyl)phosphine oxide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
(Bromomethyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Propiedades
Número CAS |
119460-28-5 |
|---|---|
Fórmula molecular |
C13H12BrOP |
Peso molecular |
295.11 g/mol |
Nombre IUPAC |
[bromomethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C13H12BrOP/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
HOYOASBHCGXXQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(CBr)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate](/img/structure/B14287334.png)



![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)

![3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate](/img/structure/B14287370.png)

![Methyl 2-{4-ethenyl-2-hydroxy-6-[(3-hydroxy-2-methylpropanoyl)oxy]-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl}prop-2-enoate](/img/structure/B14287375.png)
![4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B14287388.png)


![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)
